molecular formula C17H26N2O3S B296290 2-[cyclohexyl(methylsulfonyl)amino]-N-(1-phenylethyl)acetamide

2-[cyclohexyl(methylsulfonyl)amino]-N-(1-phenylethyl)acetamide

カタログ番号 B296290
分子量: 338.5 g/mol
InChIキー: ZASDEBSXXMPPCX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[Cyclohexyl(methylsulfonyl)amino]-N-(1-phenylethyl)acetamide, commonly referred to as CMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CMA belongs to the class of compounds known as sulfonylureas, which are widely used as antidiabetic agents. However, CMA has unique properties that make it a promising candidate for the treatment of various diseases, including cancer, neurological disorders, and inflammation.

作用機序

The mechanism of action of CMA is not fully understood. However, it is believed that CMA exerts its therapeutic effects by modulating various signaling pathways in the body. In cancer cells, CMA inhibits the Akt/mTOR pathway, which is responsible for cell growth and survival. In addition, CMA activates the AMPK pathway, which is responsible for energy metabolism and cell survival. In neurological diseases, CMA activates the autophagy pathway, which is responsible for the clearance of damaged proteins.
Biochemical and Physiological Effects:
CMA has been shown to have a wide range of biochemical and physiological effects in the body. In cancer cells, CMA induces cell cycle arrest and apoptosis, inhibits cell growth and survival, and enhances the sensitivity of cancer cells to chemotherapy drugs. In neurological diseases, CMA reduces the accumulation of toxic proteins in the brain, improves cognitive function, and enhances the clearance of damaged proteins.

実験室実験の利点と制限

One advantage of using CMA in lab experiments is its relatively simple synthesis process, which allows for large-scale production. In addition, CMA has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of using CMA in lab experiments is its potential toxicity, which requires careful handling and monitoring.

将来の方向性

There are numerous future directions for the research of CMA. In cancer research, further studies are needed to determine the optimal dosage and administration of CMA for maximum therapeutic effect. In addition, studies are needed to investigate the potential use of CMA in combination with other chemotherapy drugs. In neurological research, further studies are needed to determine the long-term safety and efficacy of CMA in the treatment of neurodegenerative diseases. Furthermore, studies are needed to investigate the potential use of CMA in other diseases, such as inflammation and autoimmune disorders.

合成法

The synthesis of CMA involves the reaction of cyclohexylamine with methylsulfonyl chloride to form N-cyclohexylmethylsulfonylamine. This intermediate is then reacted with N-(1-phenylethyl)acetamide in the presence of a catalyst to produce CMA. The synthesis process is relatively straightforward and can be scaled up for large-scale production.

科学的研究の応用

CMA has been extensively studied for its potential therapeutic applications. In cancer research, CMA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CMA achieves this by inducing cell cycle arrest and apoptosis in cancer cells. In addition, CMA has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
In neurological research, CMA has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CMA has been shown to reduce the accumulation of toxic proteins in the brain, which are responsible for the development of these diseases. CMA achieves this by activating the autophagy pathway, which is responsible for the clearance of damaged proteins.

特性

分子式

C17H26N2O3S

分子量

338.5 g/mol

IUPAC名

2-[cyclohexyl(methylsulfonyl)amino]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C17H26N2O3S/c1-14(15-9-5-3-6-10-15)18-17(20)13-19(23(2,21)22)16-11-7-4-8-12-16/h3,5-6,9-10,14,16H,4,7-8,11-13H2,1-2H3,(H,18,20)

InChIキー

ZASDEBSXXMPPCX-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C

正規SMILES

CC(C1=CC=CC=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。